molecular formula C14H10O4 B14495225 9(10H)-Anthracenone, 1,8,10-trihydroxy- CAS No. 64817-79-4

9(10H)-Anthracenone, 1,8,10-trihydroxy-

Cat. No.: B14495225
CAS No.: 64817-79-4
M. Wt: 242.23 g/mol
InChI Key: DVUSBPFHHAWKPK-UHFFFAOYSA-N
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Description

9(10H)-Anthracenone, 1,8,10-trihydroxy- is a chemical compound belonging to the anthracene family It is characterized by the presence of three hydroxyl groups and a ketone group on the anthracene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9(10H)-Anthracenone, 1,8,10-trihydroxy- typically involves the hydroxylation of anthracene derivatives. One common method is the hydroxylation of 9-anthracenone using reagents such as hydrogen peroxide or peracids under acidic or basic conditions. The reaction conditions, including temperature and pH, are carefully controlled to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of 9(10H)-Anthracenone, 1,8,10-trihydroxy- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

9(10H)-Anthracenone, 1,8,10-trihydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

9(10H)-Anthracenone, 1,8,10-trihydroxy- has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9(10H)-Anthracenone, 1,8,10-trihydroxy- involves its interaction with various molecular targets and pathways. The hydroxyl groups and ketone group play a crucial role in its reactivity and binding to biological molecules. For example, it can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. Additionally, its ability to undergo redox reactions can influence cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1,8-Dihydroxyanthracene: Lacks the ketone group present in 9(10H)-Anthracenone, 1,8,10-trihydroxy-.

    1,8,10-Trihydroxy-3-methoxyanthracene: Contains a methoxy group in addition to the hydroxyl groups.

    9,10-Anthraquinone: Contains two ketone groups instead of hydroxyl groups.

Uniqueness

9(10H)-Anthracenone, 1,8,10-trihydroxy- is unique due to the presence of both hydroxyl and ketone groups on the anthracene backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

64817-79-4

Molecular Formula

C14H10O4

Molecular Weight

242.23 g/mol

IUPAC Name

1,8,10-trihydroxy-10H-anthracen-9-one

InChI

InChI=1S/C14H10O4/c15-9-5-1-3-7-11(9)14(18)12-8(13(7)17)4-2-6-10(12)16/h1-6,13,15-17H

InChI Key

DVUSBPFHHAWKPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2O)C=CC=C3O

Origin of Product

United States

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